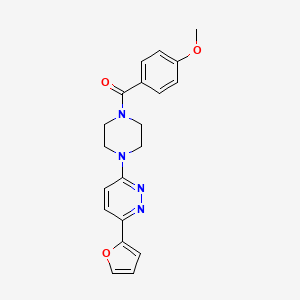

![molecular formula C25H23N3O2 B2723552 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 692747-00-5](/img/structure/B2723552.png)

4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

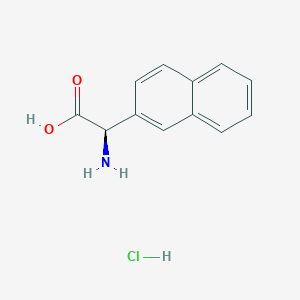

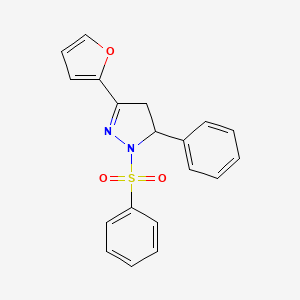

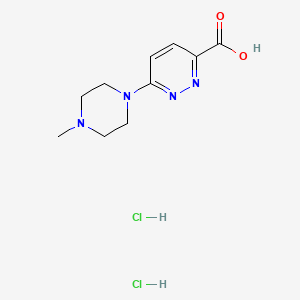

4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one, also known as PEPB, is a novel compound with potential applications in scientific research. PEPB is a small molecule that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.

Applications De Recherche Scientifique

Cancer Research and Therapeutics

Benzimidazole derivatives, including those similar to the query compound, have shown significant promise in cancer research. One study focused on optimizing phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, identifying compounds with potent PARP enzyme and cellular potency. These compounds demonstrated excellent in vivo efficacy in cancer models, indicating their potential for cancer therapy (Penning et al., 2010). Similarly, benzimidazole derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, providing promising leads for anticancer drug development (Karpińka et al., 2011).

Antimicrobial Activity

The antimicrobial properties of benzimidazole compounds have been a subject of research, with studies synthesizing novel derivatives and evaluating their activity against bacterial and fungal strains. These compounds have shown effective antimicrobial properties, suggesting their potential as antimicrobial agents (Shaharyar et al., 2016).

Material Science and Polymer Chemistry

In material science, benzimidazole derivatives have been incorporated into polyimides to improve their properties, such as adhesion to copper, thermal stability, and processability. These modified polyimides are promising materials for applications in electronics and coatings, offering improved performance and durability (Chung et al., 2001).

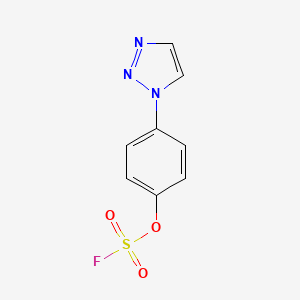

Chemical Sensors and Fluorescent Probes

Benzimidazole and its analogs have been explored as chemical sensors and fluorescent probes, demonstrating selective and sensitive detection of metal ions. These compounds' ability to bind specifically to ions like Al3+ and Zn2+ makes them suitable for developing new fluorescent sensors for environmental monitoring and biochemical assays (Suman et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Similar compounds such as phenoxyethyl piperidine and morpholine derivatives have been found to have various pharmacological activities . They are widely used in selective estrogen receptor modulator (SERM) drugs and exhibit high anticholinergic and H3 inverse agonistic activities .

Mode of Action

The specific mode of action of This compound For instance, phenoxyethanol, a compound with a similar phenoxyethyl group, has been shown to have antimicrobial properties and is effective against certain strains of bacteria .

Biochemical Pathways

The exact biochemical pathways affected by This compound Related compounds such as phenoxyethyl piperidine and morpholine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s predicted boiling point is 4318±350 °C, and its predicted density is 1229±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of This compound Based on the known effects of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c29-24-17-19(18-28(24)20-9-3-1-4-10-20)25-26-22-13-7-8-14-23(22)27(25)15-16-30-21-11-5-2-6-12-21/h1-14,19H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYADKMSEWGDPLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)

![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)

![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)